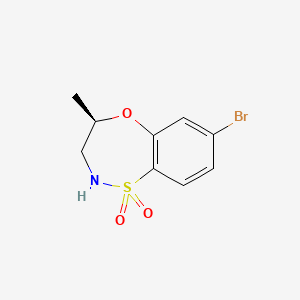
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione is a complex organic compound that belongs to the class of benzoxathiazepines. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a benzoxathiazepine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of (4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxathiazepine core, followed by the introduction of the bromine and methyl groups. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Chemical Reactions Analysis
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of addition products.
Scientific Research Applications
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine-1,1-dione can be compared with other similar compounds, such as:
Benzoxathiazepines: These compounds share the same core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly alter their chemical and biological properties.
Benzodiazepines: Although structurally different, benzodiazepines also contain a fused ring system and are known for their therapeutic applications, particularly as anxiolytics and sedatives.
Thiazepines: These compounds have a similar ring structure but lack the oxygen atom present in benzoxathiazepines. They are studied for their potential pharmacological activities.
Properties
Molecular Formula |
C9H10BrNO3S |
|---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
(4R)-7-bromo-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide |
InChI |
InChI=1S/C9H10BrNO3S/c1-6-5-11-15(12,13)9-3-2-7(10)4-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
InChI Key |
ZLZXPWLZXMNOKU-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=C(C=C2)Br |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


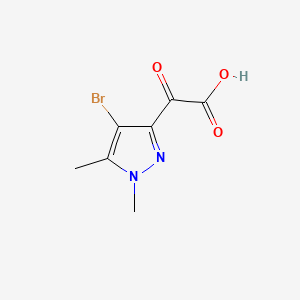
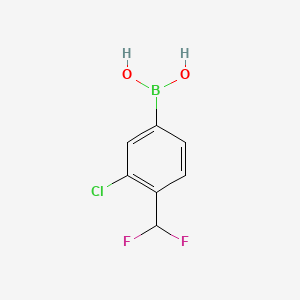

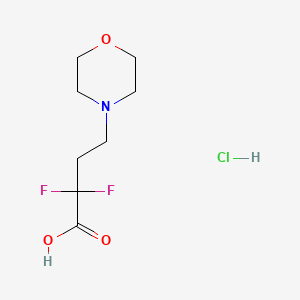
![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
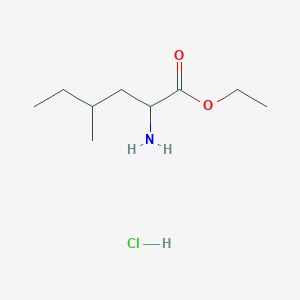
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)

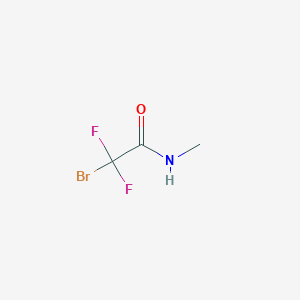
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
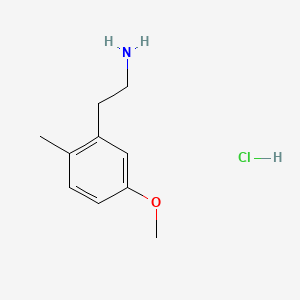
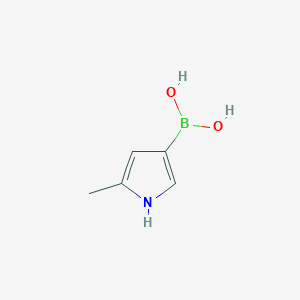
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
